![molecular formula C8H6N2O3S2 B2758734 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid CAS No. 857493-72-2](/img/structure/B2758734.png)
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid
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Overview
Description
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid is a heterocyclic compound that features both imidazole and thiazole ringsThe molecular formula of this compound is C8H6N2O3S2, and it has a molecular weight of 242.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid typically involves the reaction of 5-formylimidazo[2,1-b]thiazole with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: 2-((5-Carboxyimidazo[2,1-b]thiazol-6-yl)thio)acetic acid
Reduction: 2-((5-Hydroxymethylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-((5-formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid typically involves multi-step organic reactions. The imidazo[2,1-b]thiazole scaffold is synthesized through methods such as the Groebke reaction, which allows for the formation of complex structures with significant biological activity. For example, a recent study detailed a one-pot synthesis method that efficiently produces various derivatives of imidazo[2,1-b]thiazole, showcasing its versatility in creating compounds with desired properties .
Antifungal Properties
One of the most notable applications of imidazo[2,1-b]thiazole derivatives, including this compound, is their antifungal activity. Research indicates that these compounds exhibit potent antifungal effects against various strains of fungi such as Candida albicans and Aspergillus species. For instance, a patent describes the efficacy of imidazo derivatives as active ingredients in fungicides, highlighting their potential for agricultural use .
Cytotoxic Activity
Studies have also investigated the cytotoxic effects of these compounds on cancer cell lines. In vitro assays demonstrated that certain derivatives possess significant cytotoxicity against human cancer cells, suggesting their potential as chemotherapeutic agents . The structure-activity relationship (SAR) studies have shown that modifications to the imidazo scaffold can enhance or diminish this activity.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead compound for developing new drugs targeting fungal infections and cancer treatment. The ability to modify its structure allows for the optimization of pharmacological properties such as solubility and bioavailability.
Agricultural Use
The antifungal properties make this compound suitable for agricultural applications as a fungicide. Its effectiveness against resistant strains of fungi positions it as a valuable alternative to existing agricultural chemicals .
Case Studies
Mechanism of Action
The mechanism of action of 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can interact with various biological receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Thiazole derivatives: Compounds like thiazole and its derivatives have similar structural features and are known for their diverse biological activities, including antimicrobial and anticancer properties
List of Similar Compounds
- 5-Formylimidazo[2,1-b]thiazole
- 2-Aminothiazole
- 6-Phenylimidazo[2,1-b]thiazole
Biological Activity
The compound 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid is a derivative of imidazo[2,1-b]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor, its antimicrobial properties, and its protective effects against oxidative stress.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure features an imidazo[2,1-b]thiazole moiety linked to a thioacetic acid group, which is significant for its biological interactions.
1. Enzyme Inhibition
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as inhibitors of enzymes such as 15-lipoxygenase (15-LOX) . For instance, a related compound (5i) demonstrated potent inhibition, being twice as effective as the reference drug quercetin. The docking studies indicated that these compounds interact favorably with the enzyme, suggesting a promising avenue for further exploration in inflammatory diseases and oxidative stress-related conditions .
2. Antimicrobial Properties
Imidazo[2,1-b]thiazole derivatives are recognized for their antimicrobial activities. A review of various derivatives indicates that modifications to the imidazo structure can enhance antibacterial and antifungal properties. For example, compounds displaying substitutions at specific positions showed significant inhibition against various pathogens . The introduction of thio groups is believed to play a crucial role in enhancing these activities.
3. Protective Effects Against Oxidative Stress
Research has shown that certain imidazo[2,1-b]thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. In one study, a derivative was able to significantly reduce cell death in PC12 cells exposed to hydrogen peroxide at concentrations below 10 μM . This suggests potential therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of 15-Lipoxygenase
A study focused on synthesizing various imidazo[2,1-b]thiazole derivatives evaluated their inhibitory effects on 15-lipoxygenase. The most active compound exhibited a strong binding affinity confirmed through molecular docking studies. This finding supports the hypothesis that structural modifications can enhance enzyme inhibition capabilities.
Case Study 2: Antimicrobial Efficacy
In another investigation, several derivatives were screened for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the thiazole ring significantly improved antimicrobial potency compared to standard antibiotics.
Properties
IUPAC Name |
2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c11-3-5-7(15-4-6(12)13)9-8-10(5)1-2-14-8/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXWZMABZFBUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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